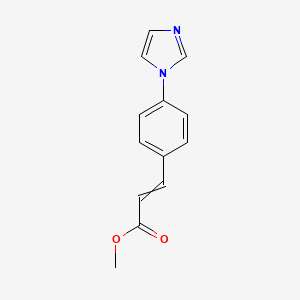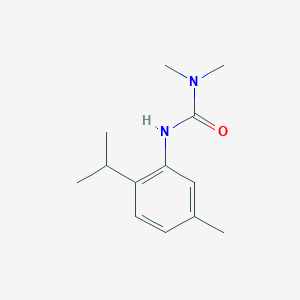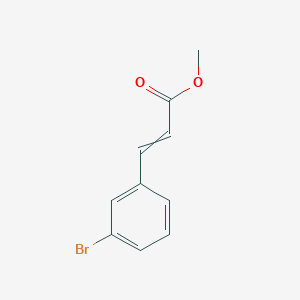
Methyl 3-bromo-cinnamate
Vue d'ensemble
Description
“Methyl 3-bromo-cinnamate” is a chemical compound with the molecular formula C10H9BrO2 . It is also known by other names such as “(2E)-3-(3-Bromophényl)acrylate de méthyle” in French, “2-Propenoic acid, 3-(3-bromophenyl)-, methyl ester, (2E)-” as per ACD/Index Name, and “Methyl (2E)-3-(3-bromophenyl)acrylate” as per ACD/IUPAC Name .
Synthesis Analysis
The synthesis of “Methyl 3-bromo-cinnamate” and its derivatives has been a subject of research. For instance, a novel strategy for the palladium-catalyzed selective meta-C–H activation of α-substituted cinnamates has been described . This process involves the use of various alkenes and a nitrile as a directing group . The synthesis of biobased functional materials using photoactive cinnamate derivatives has also been explored .Molecular Structure Analysis
“Methyl 3-bromo-cinnamate” has an average mass of 241.081 Da and a monoisotopic mass of 239.978592 Da . More details about its structure and properties can be found on databases like ChemSpider .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-bromo-cinnamate” are quite complex. For instance, it has been used in the palladium-catalyzed selective meta-C–H activation of α-substituted cinnamates . This reaction involves the use of naphthoquinone, benzoquinones, maleimides, and sulfolene as coupling partners .Safety and Hazards
Orientations Futures
The future directions in the research and development of “Methyl 3-bromo-cinnamate” and its derivatives could involve the development of new biobased polymers with high performance and high functionality . The use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .
Propriétés
IUPAC Name |
methyl 3-(3-bromophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBINNSHRSTZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288390 | |
| Record name | Methyl 3-(3-bromophenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-cinnamate | |
CAS RN |
3650-77-9 | |
| Record name | Methyl 3-(3-bromophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(3-bromophenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

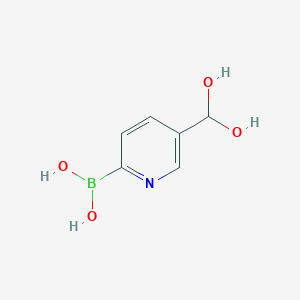
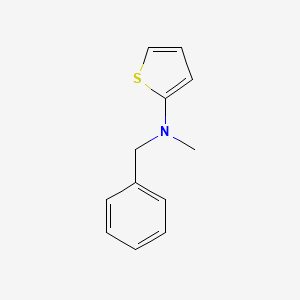

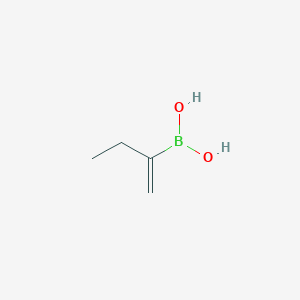
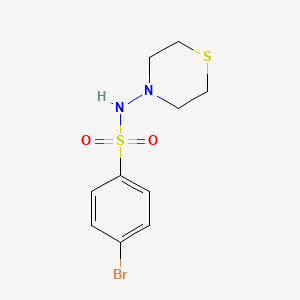
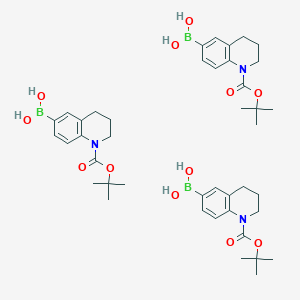
![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066008.png)


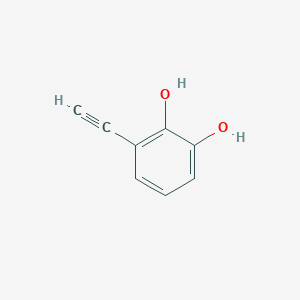
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B8066042.png)
![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B8066055.png)
